Calhex 231

説明

特性

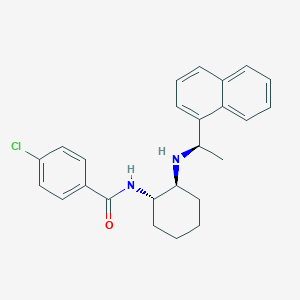

IUPAC Name |

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFUQWWKTIWYEY-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action of Calhex 231: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Calhex 231 is a potent, negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the associated signaling pathways.

Primary Pharmacodynamics: Negative Allosteric Modulation of CaSR

This compound exerts its effects by binding to a site on the CaSR distinct from the orthosteric calcium-binding site. This allosteric binding event induces a conformational change in the receptor, reducing its affinity for its endogenous ligand, extracellular calcium (Ca²⁺), and thereby inhibiting receptor activation. The primary downstream effect of this inhibition is the blockade of intracellular signaling cascades typically initiated by CaSR activation.

One of the key measurable outcomes of this compound's activity is the inhibition of inositol (B14025) phosphate (B84403) accumulation following CaSR activation. In experimental settings, this compound has been shown to block the increase in [³H]inositol phosphate levels that are elicited by the activation of the wild-type human CaSR.

Quantitative Data on CaSR Inhibition:

| Parameter | Value | Cell Line | Condition | Reference |

| IC₅₀ | 0.39 µM | HEK293 (transiently transfected with hCaSR) | Inhibition of [³H]inositol phosphate increase | |

| IC₅₀ (T764A mutant) | 0.28 ± 0.05 µM | HEK293 | Inhibition of IP response induced by 10 mM Ca²⁺ | |

| IC₅₀ (H766A mutant) | 0.64 ± 0.03 µM | HEK293 | Inhibition of IP response induced by 10 mM Ca²⁺ | |

| EC₅₀ (Ca²⁺) | 3.4 ± 0.1 mM | HEK293 (expressing hCaSR) | [³H]IP accumulation |

Downstream Signaling Pathways and Cellular Effects

This compound's modulation of CaSR has been shown to impact several downstream signaling pathways, leading to a range of cellular effects. These have been investigated in various contexts, including traumatic hemorrhagic shock, diabetic cardiomyopathy, and cancer.

Amelioration of Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock (THS)

In the context of THS, this compound has demonstrated beneficial effects by improving cardiovascular function. The proposed mechanism involves the inhibition of oxidative stress and the modulation of mitochondrial dynamics.

Signaling Pathway in THS:

Caption: this compound's inhibition of CaSR in THS.

Experimental Evidence in THS Rat Model:

| Parameter | Effect of this compound (1 or 5 mg/kg) | Outcome | Reference |

| Survival | Significantly increased 24-hour survival rate and survival time | Improved overall outcome | |

| Blood Perfusion (Liver & Kidney) | Significantly increased | Enhanced organ function | |

| Oxygen Saturation (Liver & Kidney) | Significantly increased | Improved tissue oxygenation | |

| Oxidative Stress (MDA levels) | Significantly decreased | Reduced cellular damage | |

| Antioxidant Enzymes (CAT, GSH) | Significantly increased | Enhanced antioxidant defense | |

| Mitochondrial Fission Proteins (Drp1, Fis1) | Significantly reduced expression | Normalized mitochondrial dynamics |

Attenuation of Myocardial Fibrosis in Diabetic Cardiomyopathy (DCM)

In models of diabetic cardiomyopathy, this compound has been shown to alleviate myocardial fibrosis. This is achieved through the inhibition of pathways that promote the proliferation of cardiac fibroblasts and the deposition of collagen.

Signaling Pathway in DCM:

Caption: this compound's role in mitigating cardiac fibrosis.

Experimental Evidence in Cardiac Fibroblasts and a T1D Rat Model:

| Parameter | Effect of this compound | Outcome | Reference |

| Cardiac Fibroblast Proliferation | Significantly decreased | Reduced fibrotic cell population | |

| Expression of CaSR, α-SMA, Col-I/III, MMP2/9 | Significantly downregulated | Reduced markers of fibrosis | |

| Myocardial Fibrosis in T1D Rats | Ameliorated | Improved heart structure |

Modulation of Cancer Cell Migration

In the context of breast cancer, the CaSR has been implicated in cell migration. This compound, by inhibiting CaSR, can prevent these effects. The signaling cascade involves Gβγ, AKT, and mTORC2.

Signaling Pathway in Cancer Cell Migration:

Caption: CaSR signaling in cell migration and its inhibition by this compound.

Experimental Workflow for Assessing Cell Migration:

Caption: Workflow for a Transwell cell migration assay.

Detailed Experimental Protocols

In Vitro [³H]Inositol Phosphate Accumulation Assay

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with a plasmid encoding the human wild-type CaSR using a suitable transfection reagent.

-

Labeling: Transfected cells are labeled overnight with [³H]myo-inositol in inositol-free medium.

-

Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: CaSR is activated by adding a specific concentration of extracellular Ca²⁺ (e.g., 10 mM).

-

Extraction: The reaction is stopped, and inositol phosphates are extracted using a suitable method (e.g., perchloric acid precipitation).

-

Quantification: [³H]inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximal Ca²⁺-induced [³H]inositol phosphate accumulation (IC₅₀) is calculated.

Animal Model of Traumatic Hemorrhagic Shock (THS)

-

Animal Model: Sprague-Dawley rats are often used.

-

Induction of THS: A standardized protocol for inducing traumatic hemorrhagic shock is followed, which may involve controlled hemorrhage and soft tissue injury.

-

Treatment Groups: Animals are randomized into groups, including a sham group, a THS group with vehicle (e.g., Lactated Ringer's solution), and THS groups treated with different doses of this compound (e.g., 0.1, 1, or 5 mg/kg via continuous infusion).

-

Monitoring: Hemodynamic parameters (e.g., mean arterial pressure, left ventricular systolic pressure), blood perfusion, and oxygen saturation are monitored.

-

Sample Collection: Blood and tissue samples are collected at specified time points for biochemical and molecular analyses (e.g., MDA, SOD, CAT, GSH levels, protein expression).

-

Survival Analysis: Animal survival is monitored for a defined period (e.g., 24 hours).

Preparation of this compound Solution for In Vivo Studies

-

A stock solution of this compound is prepared in a solvent like DMSO.

-

For administration, the stock solution is diluted in a vehicle suitable for injection. A common formulation involves a mixture of PEG300, Tween-80, and saline to create a suspended solution. For example, a 2.5 mg/mL suspended solution can be made by mixing 100 µL of a 25.0 mg/mL DMSO stock with 400 µL PEG300, followed by the addition of 50 µL Tween-80 and 450 µL saline.

Calhex 231: A Negative Allosteric Modulator of the Calcium-Sensing Receptor (CaSR) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calhex 231 is a potent and selective negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR) pivotal in calcium homeostasis and implicated in various physiological and pathological processes. As a calcilytic agent, this compound inhibits the CaSR, leading to downstream cellular effects with therapeutic potential in conditions such as traumatic hemorrhagic shock and diabetic cardiomyopathy. This technical guide provides an in-depth overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a summary of the key signaling pathways it modulates. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a pharmacological tool and potential therapeutic agent.

Introduction to this compound and the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a crucial regulator of extracellular calcium concentration.[1][2] Located predominantly in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in blood calcium levels, subsequently modulating parathyroid hormone (PTH) secretion to maintain calcium balance. Beyond its role in systemic calcium regulation, the CaSR is expressed in a variety of other tissues, including the cardiovascular system, where it is involved in diverse cellular functions.[1]

Negative allosteric modulators of the CaSR, such as this compound, are known as calcilytics.[1] These molecules do not compete with the endogenous ligand (calcium) but bind to a distinct site on the receptor, reducing its affinity for its agonist and thereby inhibiting its activation.[3] This mechanism of action makes this compound a valuable tool for studying CaSR physiology and a potential therapeutic for diseases characterized by CaSR overactivity.

Quantitative Pharmacological Data for this compound

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | HEK293 (transiently transfected with wild-type hCaSR) | Inhibition of [3H]inositol phosphate (B84403) accumulation | 0.39 µM | [2][4][5][6] |

| IC50 | HEK293 (T764A mutant hCaSR) | Inhibition of inositol (B14025) phosphate response | 0.28 ± 0.05 µM | [2][5] |

| IC50 | HEK293 (H766A mutant hCaSR) | Inhibition of inositol phosphate response | 0.64 ± 0.03 µM | [2][5] |

| Concentration | Primary neonatal rat cardiac fibroblasts | Inhibition of high glucose-induced proliferation | 3 µM | [5] |

Table 2: In Vivo Dosage and Administration of this compound

| Animal Model | Condition | Dosage | Administration Route | Study Duration | Reference |

| Male Wistar Rats | Diabetic Myocardial Fibrosis | 4.07 mg/kg (10 µmol/kg) | Intraperitoneal injection | Daily for 12 weeks | [2][5] |

| Sprague-Dawley Rats | Traumatic Hemorrhagic Shock | 0.1, 1, or 5 mg/kg | Continuous infusion | Acute | [2][5] |

Key Signaling Pathways Modulated by this compound

This compound, by inhibiting the CaSR, modulates several downstream signaling pathways. The CaSR is known to couple to multiple G proteins, primarily Gαq/11 and Gαi/o, to initiate intracellular signaling cascades.

CaSR-Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by the CaSR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound inhibits this entire cascade by preventing the initial activation of the CaSR.

Caption: this compound inhibits CaSR-mediated Gαq/11 signaling.

TGF-β1/Smads Signaling Pathway in Cardiac Fibroblasts

In the context of diabetic cardiomyopathy, this compound has been shown to alleviate high glucose-induced myocardial fibrosis by inhibiting the TGF-β1/Smads pathway in cardiac fibroblasts.[2][5] CaSR activation under high glucose conditions can lead to increased expression of TGF-β1, which in turn activates the Smad signaling cascade, promoting the proliferation of cardiac fibroblasts and collagen deposition. This compound's inhibition of the CaSR can downregulate this fibrotic process.

Caption: this compound's role in inhibiting the pro-fibrotic TGF-β1/Smads pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

In Vitro Assay: Measurement of Inositol Phosphate (IP) Accumulation in HEK293 Cells

This assay is a cornerstone for quantifying the Gαq/11-mediated activity of the CaSR and the inhibitory effect of NAMs like this compound.

Objective: To determine the IC50 of this compound for the inhibition of CaSR-mediated inositol phosphate accumulation.

Materials:

-

HEK293 cells transiently or stably expressing the human CaSR.

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

[3H]myo-inositol.

-

Inositol-free DMEM.

-

Stimulation buffer (e.g., HBSS) containing varying concentrations of CaCl2.

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and a scintillation counter.

-

This compound stock solution (in DMSO).

Protocol Workflow:

Caption: Workflow for the inositol phosphate accumulation assay.

Detailed Steps:

-

Cell Culture and Labeling:

-

Seed CaSR-expressing HEK293 cells in 24-well plates.

-

Once confluent, replace the medium with inositol-free DMEM containing [3H]myo-inositol (e.g., 1 µCi/mL) and incubate for 16-24 hours to allow for incorporation into cellular phosphoinositides.

-

-

Pre-incubation with this compound:

-

Wash the cells with a pre-incubation buffer (e.g., HBSS with 10 mM LiCl to inhibit inositol monophosphatase).

-

Add buffer containing various concentrations of this compound (or vehicle control) and incubate for 15-30 minutes at 37°C.

-

-

Stimulation:

-

Add a high concentration of CaCl2 (e.g., 5-10 mM) to stimulate the CaSR and incubate for 30-60 minutes at 37°C.

-

-

Cell Lysis and IP Purification:

-

Aspirate the stimulation buffer and lyse the cells with cold 0.1 M formic acid.

-

Neutralize the lysates and apply them to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free inositol and glycerophosphoinositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

-

Quantification and Data Analysis:

-

Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Plot the data as a percentage of the maximal response (in the absence of this compound) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Model: Traumatic Hemorrhagic Shock (THS) in Rats

This model is used to evaluate the therapeutic potential of this compound in improving cardiovascular function following severe blood loss and trauma.[1]

Objective: To assess the effect of this compound on mean arterial pressure (MAP), cardiac function, and survival in a rat model of THS.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

Anesthetic (e.g., pentobarbital (B6593769) sodium).

-

Catheters for arterial and venous cannulation.

-

Pressure transducer and data acquisition system.

-

Syringe pump for controlled hemorrhage and infusion.

-

Lactated Ringer's solution.

-

This compound solution for infusion.

Protocol Workflow:

Caption: Workflow for the traumatic hemorrhagic shock model in rats.

Detailed Steps:

-

Animal Preparation:

-

Anesthetize the rat and maintain a stable body temperature.

-

Surgically expose and cannulate the femoral artery for blood pressure monitoring and the femoral vein for blood withdrawal and fluid administration.

-

-

Induction of Hemorrhagic Shock:

-

After a stabilization period, induce hemorrhagic shock by withdrawing blood to lower and maintain the mean arterial pressure (MAP) at a target level (e.g., 35-40 mmHg) for a defined period (e.g., 60 minutes).

-

-

Resuscitation:

-

Following the shock period, resuscitate the animals by infusing Lactated Ringer's solution.

-

The treatment group receives a continuous infusion of this compound (at doses of 0.1, 1, or 5 mg/kg) along with the resuscitation fluid. The control group receives vehicle only.

-

-

Monitoring and Data Collection:

-

Continuously monitor MAP and heart rate throughout the experiment.

-

At the end of the experiment, cardiac function can be assessed (e.g., by measuring left ventricular systolic pressure and its maximal rate of rise and fall, ±dp/dtmax).

-

Survival rates are monitored for a specified period (e.g., 24 hours).

-

Blood and tissue samples can be collected for analysis of biomarkers of organ damage and inflammation.

-

Conclusion

This compound is a well-characterized negative allosteric modulator of the CaSR with demonstrated efficacy in various preclinical models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further investigating the pharmacological properties and therapeutic potential of this compound and other CaSR modulators. The detailed methodologies for in vitro and in vivo studies, along with an understanding of the key signaling pathways involved, are essential for advancing our knowledge of CaSR biology and its role in health and disease.

References

- 1. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative allosteric modulators of the human calcium‐sensing receptor bind to overlapping and distinct sites within the 7‐transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Calhex 231: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calhex 231 is a potent and specific negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). This document provides a comprehensive technical overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for key assays and methodologies are provided, along with visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are interested in the therapeutic potential and experimental application of this compound.

Chemical Properties and Structure

This compound, also known by its chemical name 4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride, is a small molecule compound with a well-defined chemical structure and distinct physicochemical properties.

Chemical Structure

The chemical structure of this compound is presented below:

(Image of the chemical structure of this compound would be placed here in a full whitepaper)

Systematic Name: 4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇ClN₂O·HCl | [1] |

| Molecular Weight | 443.41 g/mol | [1] |

| CAS Number | 2387505-78-2 | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 50 mM in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis.

Mechanism of Action

This compound binds to a site on the CaSR that is distinct from the orthosteric calcium-binding site. This allosteric binding event induces a conformational change in the receptor that reduces its sensitivity to extracellular calcium ions. Consequently, this compound inhibits the downstream signaling cascade that is normally initiated by CaSR activation. The primary downstream effect that is modulated is the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) phosphates.

dot

Caption: Mechanism of this compound as a negative allosteric modulator of the CaSR.

Potency and Efficacy

This compound is a potent inhibitor of CaSR activation. In HEK293 cells transiently expressing the human CaSR, this compound blocks the increase in [³H]inositol phosphate (B84403) levels with an IC₅₀ value of 0.39 μM.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Assay: Inositol Phosphate Accumulation

This assay is used to determine the inhibitory effect of this compound on CaSR-mediated inositol phosphate production.

Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: HEK293 cells are transiently transfected with a plasmid encoding the human wild-type CaSR using a suitable transfection reagent (e.g., Lipofectamine).

Inositol Phosphate Accumulation Assay Protocol:

-

Labeling: Twenty-four hours post-transfection, cells are incubated for 16-24 hours in inositol-free medium containing [³H]myo-inositol (1 µCi/mL) to label the cellular phosphoinositide pools.

-

Pre-incubation: Cells are washed and pre-incubated for 15 minutes in a buffer containing 10 mM LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Treatment: Cells are then incubated with varying concentrations of this compound for 10-15 minutes.

-

Stimulation: Following incubation with this compound, cells are stimulated with an EC₅₀ concentration of extracellular Ca²⁺ for 30-60 minutes.

-

Extraction: The reaction is terminated by the addition of ice-cold perchloric acid.

-

Purification: The soluble inositol phosphates are separated from the cell debris by centrifugation and purified using anion-exchange chromatography columns.

-

Quantification: The amount of [³H]inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value for this compound is calculated by fitting the data to a four-parameter logistic equation.

dot

Caption: Workflow for the inositol phosphate accumulation assay.

In Vivo Studies: Animal Models

This compound has been investigated in various animal models to assess its therapeutic potential.

Traumatic Hemorrhagic Shock Model (Rat):

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Shock: Traumatic hemorrhagic shock is induced by controlled hemorrhage to a mean arterial pressure (MAP) of 35-40 mmHg for a specified duration.

-

Treatment: this compound is administered intravenously at doses ranging from 0.1 to 5 mg/kg.

-

Endpoints: Survival rate, hemodynamic parameters (MAP, heart rate), organ damage markers, and inflammatory cytokines are assessed.

Diabetic Cardiomyopathy Model (Rat):

-

Animal Model: Streptozotocin (STZ)-induced diabetic rats.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 60 mg/kg).

-

Treatment: this compound is administered daily via intraperitoneal injection (e.g., 10 µmol/kg) for several weeks.

-

Endpoints: Cardiac function (echocardiography), myocardial fibrosis, expression of fibrotic and inflammatory markers, and signaling pathway components (e.g., TGF-β1/Smads) are evaluated.[3]

Applications in Research and Drug Development

This compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the CaSR. Its potential therapeutic applications are being explored in various disease areas, including:

-

Traumatic Hemorrhagic Shock: By mitigating vascular hyporesponsiveness, this compound may improve outcomes in shock.[4]

-

Diabetic Cardiomyopathy: this compound has been shown to alleviate myocardial fibrosis in animal models of diabetic cardiomyopathy.[3]

-

Other CaSR-Related Disorders: The role of CaSR in other conditions, such as certain cancers and inflammatory diseases, is an active area of research where this compound could be a useful probe.

Conclusion

This compound is a well-characterized negative allosteric modulator of the Calcium-Sensing Receptor with demonstrated in vitro and in vivo activity. Its specific mechanism of action and potent inhibitory effects make it an important tool for studying CaSR biology and a potential lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Time Variable Models of Severe Hemorrhagic Shock in Rats | MDPI [mdpi.com]

An In-depth Technical Guide to the Calcilytic Activity of Calhex 231

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide elucidates the molecular mechanisms, quantitative activity, and experimental evaluation of Calhex 231, a potent negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).

Introduction to this compound

This compound is a small molecule compound identified as a powerful calcilytic agent.[1] Calcilytics are negative allosteric modulators (NAMs) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in extracellular calcium homeostasis.[2][3] By inhibiting CaSR activity, calcilytics like this compound can increase the secretion of parathyroid hormone (PTH), making them potential therapeutic agents for conditions such as osteoporosis.[4] However, the functional expression of CaSR in tissues not directly involved in calcium homeostasis, including the cardiovascular and nervous systems, has broadened the research scope of this compound to include its effects on vascular tone, cardiac hypertrophy, and cellular signaling.[1][4][5] This document provides a detailed overview of its primary calcilytic activity and other observed molecular interactions.

Core Mechanism of Action

This compound exerts its effects through two primary mechanisms: a direct, receptor-dependent inhibition of the CaSR, and a secondary, receptor-independent action on voltage-gated calcium channels (VGCCs).

CaSR Negative Allosteric Modulation

The principal mechanism of this compound is its function as a NAM of the CaSR.[6] The CaSR is a homodimer that, upon activation by extracellular calcium (Ca²⁺o), initiates downstream signaling primarily through G-protein pathways (Gq/11 and Gi/o), leading to the activation of Phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently increase intracellular calcium ([Ca²⁺]i) and activate Protein Kinase C (PKC), respectively.

This compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[7] This binding event induces a conformational change that reduces the affinity and/or efficacy of the endogenous agonist, Ca²⁺o, thereby inhibiting downstream signaling cascades.[5][6]

Figure 1: CaSR signaling pathway and inhibition by this compound.

Interestingly, some research suggests this compound can exhibit dual activity. At low concentrations, it may act as a positive allosteric modulator (PAM), weakly reducing PTH secretion, while at higher concentrations, it functions as a NAM, significantly increasing PTH release.[3][7] This context-dependent activity highlights the complexity of its interaction with the CaSR dimer.[3][7]

CaSR-Independent Inhibition of Voltage-Gated Ca²⁺ Channels

In addition to its calcilytic effects, this compound has been shown to directly inhibit L-type voltage-gated Ca²⁺ channels (VGCCs) in vascular smooth muscle cells (VSMCs).[4][8] This action is independent of the CaSR, as it persists even when the CaSR is blocked or in the presence of CaSR agonists. The inhibition of VGCCs reduces the influx of Ca²⁺ into VSMCs, leading to vasorelaxation. This effect contributes to the compound's impact on vascular reactivity.[4]

Figure 2: CaSR-independent inhibition of VGCCs by this compound.

Quantitative Data Presentation

The biological activity of this compound has been quantified across various experimental systems.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/System | Assay | Value | Reference |

| IC₅₀ | HEK293 cells (transiently transfected with hCaSR) | Inhibition of Ca²⁺-induced [³H]inositol phosphate (B84403) accumulation | 0.39 µM | [6] |

| IC₅₀ | Various cell and tissue types | General CaSR-mediated response inhibition | ~0.4 µM | [4] |

| Concentration | Rat mesenteric artery | Attenuation of Ca²⁺-induced hyperpolarization | 1 µM | [5] |

| Concentration | Rabbit mesenteric artery | Inhibition of VGCC currents | 3-10 µM | [4] |

Table 2: Physiological Effects of this compound in Animal Models

| Model System | Treatment | Measured Effect | Result | Reference |

| Traumatic Hemorrhagic Shock (THS) Rats | 1 mg/kg this compound | Mean Arterial Pressure (MAP), LVSP, ±dp/dtmax | Significant increase 1-2 hours post-administration | [2] |

| THS Rats | This compound treatment | Malondialdehyde (MDA) levels (oxidative stress marker) | Significantly decreased | [2] |

| THS Rats | This compound treatment | Mitochondrial fission proteins (Drp1, Fis1) | Significantly reduced expression | [2] |

| Transverse Aortic Constriction (TAC) Rats | This compound treatment | Cardiac hypertrophy and fibrosis | Markedly attenuated | [1] |

| Spontaneously Hypertensive Rats (SHRs) | 10 µmol/kg·d this compound for 28 days | NLRP3 inflammasome activation in aorta | Attenuated | [9] |

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the activity of this compound.

Protocol: Assessment of Vascular Reactivity via Wire Myography

This protocol is used to assess the effect of this compound on the contractility of isolated arteries.

-

Tissue Preparation: Euthanize the animal (e.g., rat, rabbit) according to approved ethical protocols. Isolate the mesenteric or thoracic aorta artery and place it in cold Krebs-Henseleit solution.

-

Mounting: Cut the artery into 2 mm rings and mount them on two stainless steel wires in a chamber of a wire myograph system. The chamber contains Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂ at 37°C.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60 minutes under a baseline tension. Check the viability of the endothelium by inducing pre-contraction with an agent like methoxamine (B1676408) or KCl, followed by relaxation with acetylcholine.

-

Experimental Procedure:

-

Induce a stable pre-contraction tone using an agonist (e.g., 10 µM methoxamine).

-

Once the contraction is stable, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for vasorelaxation.

-

To test for CaSR-dependent effects, pre-incubate separate artery rings with this compound (e.g., 3-5 µM for 30 min) before inducing relaxation with increasing concentrations of extracellular Ca²⁺.[10][11]

-

-

Data Analysis: Record changes in isometric tension. Express relaxation as a percentage reversal of the pre-contracted tone.

Figure 3: Experimental workflow for wire myography.

Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is used to directly measure the effect of this compound on VGCC currents in isolated vascular smooth muscle cells (VSMCs).

-

Cell Isolation: Isolate single VSMCs from arteries via enzymatic digestion.

-

Patch Clamp Setup: Place isolated cells in a recording chamber on the stage of an inverted microscope. Use a glass micropipette filled with an internal solution to form a high-resistance seal ("giga-seal") with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration, which allows control of the membrane potential and measurement of whole-cell currents.

-

Current Measurement:

-

Hold the cell at a negative potential (e.g., -70 mV) where VGCCs are closed.

-

Apply depolarizing voltage steps (e.g., to +20 mV) to activate VGCCs and record the resulting inward Ca²⁺ (or Ba²⁺ as a charge carrier) currents.

-

Establish a stable baseline current.

-

-

Drug Application: Perfuse the chamber with a solution containing this compound (e.g., 3 µM) and repeat the voltage-step protocol.[4]

-

Data Analysis: Measure the peak amplitude of the inward current before and after the application of this compound to quantify the percentage of inhibition.

Protocol: In Vitro Cell Signaling Analysis (Western Blot)

This protocol is used to determine how this compound affects the expression or phosphorylation of proteins in specific signaling pathways (e.g., CaMKKβ-AMPK-mTOR).[1]

-

Cell Culture and Treatment: Culture relevant cells (e.g., neonatal rat cardiomyocytes) and treat them with an agonist (e.g., Angiotensin II to induce hypertrophy) in the presence or absence of this compound for a specified duration.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AMPK, total AMPK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound is a multifaceted pharmacological tool whose primary calcilytic activity stems from the negative allosteric modulation of the Calcium-Sensing Receptor. Its well-characterized inhibitory effect on CaSR-mediated signaling pathways is complemented by a distinct, CaSR-independent inhibition of voltage-gated calcium channels. This dual mechanism underlies its significant effects on vascular physiology, endocrine secretion, and cellular processes such as autophagy and oxidative stress. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers engaged in the further investigation and potential therapeutic development of this compound and other calcilytic compounds.

References

- 1. karger.com [karger.com]

- 2. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 4. The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. rndsystems.com [rndsystems.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. NLRP3 Inflammasome Is Involved in Calcium-Sensing Receptor-Induced Aortic Remodeling in SHRs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. journals.physiology.org [journals.physiology.org]

Calhex 231: A Technical Whitepaper on the Discovery and Development of a Novel Calcium-Sensing Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calhex 231 is a potent, negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor pivotal in calcium homeostasis and implicated in various pathophysiological processes. This document provides a comprehensive technical overview of the discovery, mechanism of action, and pre-clinical development of this compound. It details the experimental methodologies employed to characterize its pharmacological profile and explores its therapeutic potential in conditions such as diabetic cardiomyopathy and traumatic hemorrhagic shock. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor that plays a crucial role in maintaining systemic calcium balance.[1] Beyond its well-established function in the parathyroid gland and kidney, emerging evidence has highlighted the expression and significance of CaSR in a variety of other tissues, including the cardiovascular system. Dysregulation of CaSR signaling has been linked to several pathological conditions, making it an attractive target for therapeutic intervention. This compound has been identified as a novel, potent, and selective negative allosteric modulator of the CaSR, offering a promising tool for both research and potential clinical applications.

Discovery and Pharmacological Profile

This compound was identified through screening for compounds that could inhibit CaSR activation. Its primary mechanism of action is the negative allosteric modulation of the CaSR, effectively blocking the intracellular signaling cascade initiated by receptor activation.

In Vitro Efficacy

The inhibitory potential of this compound on the human wild-type CaSR was determined in HEK293 cells transiently expressing the receptor. The primary endpoint for efficacy was the inhibition of inositol (B14025) phosphate (B84403) accumulation, a key second messenger in the CaSR signaling pathway.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 0.39 µM | HEK293 (transiently expressing hWT CaSR) | [3H]inositol phosphate accumulation | [1] |

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the CaSR, distinct from the orthosteric calcium-binding site. This binding event induces a conformational change in the receptor that prevents its activation by extracellular calcium and other agonists. This, in turn, inhibits the downstream signaling pathways, most notably the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Signaling Pathway Inhibition

In the context of diabetic cardiomyopathy, this compound has been shown to inhibit the TGF-β1/Smads signaling pathway. High glucose conditions can lead to an upregulation of CaSR expression, which in turn promotes myocardial fibrosis through this pathway. This compound, by inhibiting CaSR, can attenuate this fibrotic response.

Preclinical Development in Disease Models

Diabetic Cardiomyopathy

In a rat model of type 1 diabetes induced by streptozotocin (B1681764), this compound demonstrated a significant ability to ameliorate myocardial fibrosis.

Key Findings:

-

Reduced expression of fibrotic markers such as collagen I, collagen III, and α-smooth muscle actin (α-SMA).

-

Downregulation of key components of the TGF-β1/Smads pathway.

| Biomarker | Control | Diabetic | Diabetic + this compound |

| Collagen I Expression | Baseline | Increased | Reduced |

| Collagen III Expression | Baseline | Increased | Reduced |

| α-SMA Expression | Baseline | Increased | Reduced |

| p-Smad2/3 Levels | Baseline | Increased | Reduced |

Traumatic Hemorrhagic Shock

In a rat model of traumatic hemorrhagic shock, this compound treatment was associated with improved vascular function and hemodynamics.

Key Findings:

-

Enhanced vascular responsiveness to vasoconstrictors.

-

Improved mean arterial pressure.

| Parameter | Sham | Hemorrhagic Shock | Hemorrhagic Shock + this compound |

| Mean Arterial Pressure (mmHg) | 100 ± 5 | 40 ± 5 | 75 ± 7 |

| Vascular Response to Phenylephrine | 100% | 45% | 80% |

Experimental Protocols

In Vitro IC50 Determination

Protocol:

-

Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells were transiently transfected with a plasmid encoding the human wild-type CaSR using a suitable lipid-based transfection reagent.

-

Inositol Labeling: 24 hours post-transfection, cells were incubated with [3H]myo-inositol in inositol-free medium for 18-24 hours to label the cellular phosphoinositide pools.

-

Compound Treatment: Labeled cells were pre-incubated with varying concentrations of this compound for 30 minutes.

-

Stimulation: Cells were then stimulated with an EC80 concentration of extracellular Ca2+ for 1 hour.

-

Extraction and Measurement: The reaction was terminated, and total inositol phosphates were extracted using perchloric acid, followed by separation on Dowex anion-exchange columns. The amount of [3H]inositol phosphates was quantified by liquid scintillation counting.

-

Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

Animal Model of Diabetic Cardiomyopathy

Protocol:

-

Induction of Diabetes: Type 1 diabetes was induced in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg) dissolved in citrate (B86180) buffer. Control animals received citrate buffer alone.

-

Treatment: Four weeks after STZ injection, diabetic rats were treated with this compound (e.g., 10 mg/kg/day) or vehicle via oral gavage for 8 weeks.

-

Tissue Collection: At the end of the treatment period, rats were euthanized, and heart tissues were collected for histological and biochemical analysis.

-

Analysis: Cardiac fibrosis was assessed by Masson's trichrome staining. The expression of fibrotic markers and signaling proteins was determined by Western blotting and immunohistochemistry.

Animal Model of Traumatic Hemorrhagic Shock

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats were anesthetized, and the femoral artery and vein were cannulated for blood pressure monitoring and blood withdrawal/infusion, respectively.

-

Induction of Hemorrhagic Shock: A controlled hemorrhage was induced by withdrawing blood to achieve and maintain a mean arterial pressure of 40 mmHg for 60 minutes.

-

Treatment: Following the shock period, animals were resuscitated with lactated Ringer's solution and treated with either this compound or vehicle.

-

Monitoring and Analysis: Hemodynamic parameters were continuously monitored. Vascular reactivity was assessed ex vivo in isolated aortic rings using a wire myograph.

Conclusion

This compound is a potent and selective negative allosteric modulator of the CaSR with demonstrated efficacy in preclinical models of diabetic cardiomyopathy and traumatic hemorrhagic shock. Its ability to inhibit CaSR-mediated signaling pathways, particularly the TGF-β1/Smads pathway, underscores its therapeutic potential in diseases characterized by fibrosis and vascular dysfunction. Further investigation is warranted to fully elucidate its clinical utility.

References

The Tissue-Specific Expression of the Calcium-Sensing Receptor: A Technical Guide for Researchers

An In-depth Analysis of the Molecular Target of Calhex 231

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor. The CaSR plays a pivotal role in extracellular calcium homeostasis, primarily through its high expression in the parathyroid glands and kidneys. However, emerging research has revealed a much broader distribution of CaSR in various tissues, suggesting its involvement in a diverse range of physiological processes beyond mineral ion metabolism. This technical guide provides a comprehensive overview of the tissue expression of CaSR, the molecular target of this compound. It is intended to serve as a valuable resource for researchers investigating the therapeutic potential of CaSR modulators and for professionals in the field of drug development.

Data Presentation: Quantitative Expression of the Calcium-Sensing Receptor (CASR)

The expression of the CASR gene and the CaSR protein varies significantly across different human tissues. The following tables summarize quantitative data from large-scale transcriptomic studies and targeted protein expression analyses.

Table 1: CASR mRNA Expression in Human Tissues

This table presents mRNA expression levels as normalized Transcripts Per Million (nTPM) from the Genotype-Tissue Expression (GTEx) project. This data provides a broad overview of gene activity across a wide range of tissues.

| Tissue | nTPM (Median) |

| Parathyroid Gland | 159.7 |

| Kidney | 45.2 |

| Thyroid Gland | 22.8 |

| Pituitary | 10.5 |

| Brain - Cerebellum | 8.9 |

| Brain - Cortex | 7.6 |

| Colon - Transverse | 6.5 |

| Small Intestine - Terminal Ileum | 5.4 |

| Adrenal Gland | 4.7 |

| Lung | 3.9 |

| Stomach | 3.5 |

| Esophagus - Mucosa | 3.2 |

| Pancreas | 2.8 |

| Heart - Atrial Appendage | 2.5 |

| Liver | 1.9 |

| Spleen | 1.7 |

| Skeletal Muscle | 0.8 |

| Whole Blood | 0.5 |

Data sourced from the Human Protein Atlas, which integrates data from the GTEx project.[1]

Table 2: CaSR Protein Expression in Select Human Tissues (Immunohistochemistry)

Protein expression is often evaluated semi-quantitatively using immunohistochemistry (IHC) and scored based on staining intensity and the percentage of stained cells. The H-score, ranging from 0 to 300, is a common method for this purpose. Data for CaSR protein expression is most robust for tissues involved in calcium homeostasis.

| Tissue | H-Score (Mean ± SD) | Staining Characteristics |

| Normal Parathyroid Gland | 270 ± 25.4 | High cytoplasmic and membranous expression.[2] |

| Normal Thyroid Gland | 38.3 ± 23.3 | Low expression.[2] |

| Kidney | Variable | High expression in the thick ascending limb, with moderate to low expression in other tubules.[3] |

| Pancreas | Not extensively quantified with H-score | Cytoplasmic and membranous expression in islets of Langerhans. |

| Brain | Not extensively quantified with H-score | Expression is present but varies by region. |

Note: H-scores can vary between studies depending on the antibody and scoring methodology used.

Mandatory Visualization

Signaling Pathways of the Calcium-Sensing Receptor

The CaSR primarily signals through two main G-protein-coupled pathways: the Gq/11 pathway and the Gi/o pathway.[4][5][6][7][8] Activation of these pathways by extracellular calcium or other agonists leads to a variety of cellular responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression of the calcium-sensing receptor on normal and abnormal parathyroid and thyroid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promiscuous G-protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. An activating calcium-sensing receptor variant with biased signaling reveals a critical residue for Gα11 coupling - PMC [pmc.ncbi.nlm.nih.gov]

Calhex 231: An In-Depth Technical Guide to its Allosteric Binding Site on the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1][2][3][4][5] Its ability to detect minute fluctuations in extracellular calcium ion (Ca²⁺) concentrations allows it to modulate parathyroid hormone (PTH) secretion and renal calcium handling, thereby ensuring tight control over blood calcium levels.[2][4][5] The CaSR has emerged as a significant therapeutic target for various disorders, including hyperparathyroidism.[2][6] Allosteric modulators, which bind to sites distinct from the orthosteric calcium-binding site, offer a sophisticated approach to fine-tuning CaSR activity.[2][7]

This technical guide focuses on Calhex 231, a potent negative allosteric modulator (NAM) of the CaSR.[8][9][10] We will delve into the specifics of its binding site, its mechanism of action, the downstream signaling pathways it influences, and the experimental methodologies used to characterize its interaction with the CaSR. Recent evidence also points towards a more complex, "mode-switching" activity of this compound, which will also be explored.[11][12]

This compound and its Binding Site on the CaSR

This compound, chemically known as (1S,2S,1'R)-N1-(4-chlorobenzoyl)-N2-[1-(1-naphthyl)ethyl]-1,2-diaminocyclohexane, is a calcilytic compound that inhibits CaSR signaling.[8] Unlike orthosteric ligands that bind to the large extracellular Venus flytrap domain of the CaSR, this compound interacts with a pocket within the seven-transmembrane (7TM) domain of the receptor.[2][8]

Molecular Modeling and Mutagenesis of the Binding Pocket

A predictive model of the this compound binding site was constructed based on the crystal structure of bovine rhodopsin, a prototypical GPCR.[8] This model suggests that the binding pocket is formed by residues from transmembrane domains (TM) 1, 2, 3, 5, 6, and 7.[8] Within this pocket, the glutamic acid residue Glu-837 in TM7 is proposed to be a key anchor point, forming hydrogen bonds with the two nitrogen atoms of this compound.[8] The aromatic moieties of this compound are thought to be situated in two adjacent hydrophobic pockets.[8]

Site-directed mutagenesis studies have been instrumental in validating this model. By systematically replacing key residues with alanine, researchers have been able to assess the impact on this compound's inhibitory activity. These experiments have confirmed the importance of several residues in the binding and action of this compound.[8]

Quantitative Data on this compound Interaction with Wild-Type and Mutant CaSR

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the CaSR's response to an agonist. The following table summarizes the quantitative data for this compound's effect on the wild-type (WT) human CaSR and various mutant forms.

| Receptor | IC50 of this compound (µM) | Fold Change vs. WT | Effect of Mutation | Reference |

| Wild-Type (WT) | 0.39 | - | - | [8][9][10][13][14] |

| F684A | > 10 | > 25.6 | Loss of inhibition | [8] |

| E837A | > 10 | > 25.6 | Loss of inhibition | [8] |

| F688A | 2.8 | 7.2 | Marked increase in IC50 | [8] |

| W818A | 1.8 | 4.6 | Marked increase in IC50 | [8] |

| I841A | 1.5 | 3.8 | Marked increase in IC50 | [8] |

| L776A | 0.15 | 0.38 | Decrease in IC50 | [8] |

| F821A | 0.18 | 0.46 | Decrease in IC50 | [8] |

| T764A | 0.28 ± 0.05 | 0.72 | Similar to WT | [9][15] |

| H766A | 0.64 ± 0.03 | 1.64 | Similar to WT | [9][15] |

Mechanism of Action and Signaling Pathways

The CaSR primarily signals through two major G-protein pathways: Gq/11 and Gi/o.[4][16][17] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 triggers the release of intracellular calcium (Ca²⁺i), while DAG activates protein kinase C (PKC).[16][17] The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5][16] Both pathways can also activate the mitogen-activated protein kinase (MAPK) cascade.[4][16]

As a negative allosteric modulator, this compound binds to the 7TM domain and induces a conformational change that reduces the affinity and/or efficacy of orthosteric agonists like Ca²⁺. This results in a rightward shift of the agonist's concentration-response curve and a decrease in the maximal response.[2]

Interestingly, recent studies have revealed a more nuanced mechanism of action for this compound, suggesting it can act as both a NAM and a positive allosteric modulator (PAM) depending on the context.[11] This "mode-switching" behavior may be related to the occupancy of one or both protomers in the CaSR dimer.[11]

CaSR Signaling Pathway and the Action of this compound

References

- 1. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonists and allosteric modulators of the calcium-sensing receptor and their therapeutic applications [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Modeling and mutagenesis of the binding site of this compound, a novel negative allosteric modulator of the extracellular Ca(2+)-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Dual Action Calcium-Sensing Receptor Modulator Unmasks Novel Mode-Switching Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. jme.bioscientifica.com [jme.bioscientifica.com]

- 17. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Calhex 231: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calhex 231 is a potent, small-molecule negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4][5][6][7] It is a valuable research tool for investigating the physiological and pathophysiological roles of the CaSR. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to support ongoing research and drug development efforts.

Mechanism of Action

This compound exerts its effects by binding to the CaSR, a G-protein coupled receptor, at a site distinct from the orthosteric calcium-binding site. This allosteric modulation inhibits the receptor's activation by extracellular calcium and other agonists. The primary downstream effect of this inhibition is the blockage of increases in intracellular inositol (B14025) phosphates.[1][3][4][5][6][7]

Signaling Pathway of this compound's Action

Caption: this compound signaling pathway.

Pharmacokinetics

Detailed pharmacokinetic studies on this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively published. However, preclinical in vivo studies provide some insights into its administration and dosing.

Pharmacodynamics

The pharmacodynamic effects of this compound have been investigated in several preclinical models, primarily focusing on its cardiovascular effects.

In Vitro Pharmacodynamics

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 0.39 µM | HEK293 cells expressing human wild-type CaSR | [1][2][3][4][5][6][7] |

In Vivo Pharmacodynamics

This compound has demonstrated significant efficacy in animal models of traumatic hemorrhagic shock and diabetic cardiomyopathy.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Traumatic Hemorrhagic Shock (Rats) | 0.1, 1, or 5 mg/kg as a continuous infusion | - Improved hemodynamic parameters- Increased survival rate- Enhanced blood perfusion to vital organs | [1][8] |

| Type 1 Diabetic Myocardial Fibrosis (Rats) | 4.07 mg/kg (10 µmol/kg) via intraperitoneal injection daily for 12 weeks | - Ameliorated diabetic myocardial fibrosis- Downregulated CaSR, α-SMA, Col-I/III, MMP2/9 expression | [1][3] |

Experimental Protocols

In Vivo Traumatic Hemorrhagic Shock Model in Rats

This protocol provides a general outline of the in vivo traumatic hemorrhagic shock model used to evaluate the efficacy of this compound.

-

Animal Model : Male Sprague-Dawley rats are typically used.

-

Anesthesia and Instrumentation : Animals are anesthetized, and catheters are placed for blood pressure monitoring, blood withdrawal, and drug infusion.

-

Induction of Hemorrhagic Shock : A set volume of blood is withdrawn to induce a state of severe hypotension.

-

Treatment : Following the induction of shock, animals are resuscitated with a standard solution (e.g., lactated Ringer's solution) with or without this compound at varying doses (0.1, 1, or 5 mg/kg) administered as a continuous infusion.

-

Monitoring : Hemodynamic parameters, such as mean arterial pressure (MAP), left ventricular systolic pressure (LVSP), and the maximal rate of change in left ventricular pressure (±dp/dtmax), are continuously monitored.

-

Outcome Measures : Survival rates over a 24-hour period and blood perfusion to vital organs are assessed.

Experimental Workflow for the Traumatic Hemorrhagic Shock Model

Caption: Traumatic hemorrhagic shock experimental workflow.

Conclusion

This compound is a potent and specific negative allosteric modulator of the CaSR with demonstrated efficacy in preclinical models of cardiovascular disease. While detailed pharmacokinetic data remains to be fully elucidated, its pharmacodynamic profile suggests significant therapeutic potential. Further research is warranted to explore its full clinical utility.

References

- 1. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Cardioprotective Role of Calhex231 Through Modulation of Calcium-Sensing Receptor: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Calhex 231: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calhex 231 is a potent, selective, and negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] The CaSR, a G-protein coupled receptor, plays a pivotal role in calcium homeostasis by regulating parathyroid hormone (PTH) secretion and renal calcium excretion.[1] Beyond its systemic roles, the CaSR is expressed in various tissues, including the cardiovascular system, where it is implicated in the regulation of vascular tone and pathological processes such as vascular calcification.[5] this compound, by inhibiting CaSR activation, presents a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CaSR and for exploring its therapeutic potential in cardiovascular and other disorders. These application notes provide detailed experimental protocols for in vivo studies using this compound, focusing on a traumatic hemorrhagic shock model, with additional guidance for a vascular calcification model.

Data Presentation

In Vivo Efficacy of this compound in a Rat Model of Traumatic Hemorrhagic Shock

| Group | Dose (mg/kg) | 24-hour Survival Rate (%) | Mean Arterial Pressure (mmHg) at 2h post-treatment | Reference |

| Sham | - | 100 | ~100 | [5] |

| Shock + Lactated Ringer's | - | ~20 | ~60 | [5] |

| Shock + LR + this compound | 0.1 | ~30 | ~65 | [5] |

| Shock + LR + this compound | 1 | ~70 | ~85 | [5] |

| Shock + LR + this compound | 5 | ~70 | ~80 | [5] |

This table summarizes the significant improvement in survival and hemodynamics observed with this compound treatment in a rat model of traumatic hemorrhagic shock.[5]

Experimental Protocols

Protocol 1: In Vivo Investigation of this compound in a Rat Model of Traumatic Hemorrhagic Shock

This protocol is based on a study demonstrating the beneficial effects of this compound in improving survival and cardiovascular function following traumatic hemorrhagic shock.[5][6][7]

1. Animal Model:

-

Species: Sprague-Dawley rats (male and female).[2]

-

Weight: 250-300 g.

-

Acclimation: Acclimatize animals for at least one week prior to the experiment with free access to food and water.

2. Materials:

-

This compound hydrochloride (purity ≥98%).[3]

-

Vehicle for injection: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a suitable vehicle for intravenous administration.[8] Alternatively, a solution of 10% DMSO and 90% Corn Oil can be used for intraperitoneal injection.[2]

-

Anesthetic agents (e.g., isoflurane, ketamine/xylazine).

-

Lactated Ringer's solution.

-

Surgical instruments for catheterization.

-

Physiological monitoring equipment (e.g., blood pressure transducer, electrocardiogram).

3. Experimental Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using a suitable anesthetic agent.

-

Cannulate the femoral artery for blood pressure monitoring and blood withdrawal.

-

Cannulate the femoral vein for fluid and drug administration.

-

-

Induction of Traumatic Hemorrhagic Shock (THS):

-

Induce trauma (e.g., laparotomy).

-

Initiate hemorrhage by withdrawing blood from the femoral artery to reduce and maintain the mean arterial pressure (MAP) at approximately 40 mmHg for a specified period (e.g., 60 minutes).

-

-

Treatment Groups:

-

Sham Group: Anesthetized and surgically prepared but without hemorrhage or treatment.

-

Shock + Vehicle Group: Subjected to THS and resuscitated with Lactated Ringer's solution followed by vehicle administration.

-

Shock + this compound Groups: Subjected to THS and resuscitated with Lactated Ringer's solution followed by intravenous administration of this compound at different doses (e.g., 0.1, 1, and 5 mg/kg).[5]

-

-

Drug Administration:

-

Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

-

Administer the calculated dose of this compound or vehicle as a bolus intravenous injection followed by a continuous infusion if required by the experimental design.

-

-

Monitoring and Data Collection:

-

Continuously monitor hemodynamic parameters, including MAP, heart rate, and left ventricular systolic pressure.[5]

-

Collect blood samples at baseline and various time points post-treatment for biochemical analysis (e.g., markers of organ damage, oxidative stress).[5]

-

Monitor animal survival for at least 24 hours post-treatment.[5]

-

-

Endpoint Analysis:

-

At the end of the experiment, euthanize the animals and collect tissues (e.g., heart, aorta, kidneys) for histological or molecular analysis.

-

Analyze hemodynamic data, survival rates, and biochemical markers to evaluate the efficacy of this compound.

-

Proposed Protocol 2: In Vivo Investigation of this compound in a Mouse Model of Vascular Calcification

This proposed protocol is based on established models of vascular calcification and the known properties of this compound as a CaSR inhibitor.

1. Animal Model:

-

Species: Apolipoprotein E-deficient (ApoE-/-) mice or C57BL/6J mice.

-

Age: 8-12 weeks old.

-

Diet: For ApoE-/- mice, a high-fat diet to induce atherosclerosis and vascular calcification. For C57BL/6J mice, a diet supplemented with high vitamin D3 and phosphate (B84403) can be used to induce medial artery calcification.

2. Materials:

-

This compound hydrochloride.

-

Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline for intraperitoneal injection).[8]

-

High-fat diet or high vitamin D3/phosphate diet.

-

Reagents for histological staining (e.g., Alizarin Red S, von Kossa).

-

Equipment for imaging (e.g., micro-CT) and biochemical analysis.

3. Experimental Procedure:

-

Induction of Vascular Calcification:

-

Place mice on the respective pro-calcific diet for a designated period (e.g., 8-12 weeks).

-

-

Treatment Groups:

-

Control Group: Mice on the pro-calcific diet receiving daily vehicle injections.

-

This compound Treatment Group: Mice on the pro-calcific diet receiving daily intraperitoneal injections of this compound (a starting dose of 1-5 mg/kg can be considered, subject to optimization).

-

-

Drug Administration:

-

Prepare fresh solutions of this compound daily.

-

Administer this compound or vehicle via intraperitoneal injection once daily for the duration of the study.

-

-

Monitoring and Data Collection:

-

Monitor animal health and body weight regularly.

-

At the end of the treatment period, collect blood samples for analysis of serum calcium, phosphate, and other relevant biomarkers.

-

-

Endpoint Analysis:

-

Euthanize the mice and harvest the aorta and other relevant vascular tissues.

-

Assess the extent of vascular calcification using:

-

Histology: Alizarin Red S and von Kossa staining to visualize calcium deposits.

-

Imaging: Micro-CT for three-dimensional visualization and quantification of calcification.

-

Biochemical analysis: Measurement of calcium content in the vascular tissue.

-

-

Perform molecular analysis (e.g., qPCR, Western blot) to investigate the effect of this compound on pro-osteogenic signaling pathways in the vasculature.

-

Visualizations

Caption: Workflow for in vivo study of this compound in a rat model of traumatic hemorrhagic shock.

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

References

- 1. Structure and function of the human calcium-sensing receptor: insights from natural and engineered mutations and allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. apexbt.com [apexbt.com]

- 5. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Calhex 231 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calhex 231 is a potent and selective negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). It functions by blocking the intracellular signaling cascades initiated by the activation of the CaSR. These application notes provide a comprehensive guide for the use of this compound in various rat models, summarizing available dosage information, and providing detailed experimental protocols.

Mechanism of Action

This compound acts as a calcilytic agent, meaning it inhibits the function of the CaSR. The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. By binding to an allosteric site on the receptor, this compound prevents the conformational changes required for its activation by extracellular calcium ions. This blockade inhibits downstream signaling pathways, primarily the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Recommended Dosage in Rat Models

The dosage of this compound can vary significantly depending on the rat model, the route of administration, and the specific research question. The following tables summarize the dosages reported in the literature for different applications.

Traumatic Hemorrhagic Shock Model

| Parameter | Details | Reference |

| Rat Strain | Sprague-Dawley (SD) | [1] |

| Dosage | 0.1, 1, or 5 mg/kg | [2] |

| Administration Route | Continuous infusion | [2] |

| Vehicle | Not specified | |

| Key Findings | 1 and 5 mg/kg doses significantly improved hemodynamics, vital organ blood perfusion, and survival rates. | [1] |

Diabetic Cardiomyopathy Model

| Parameter | Details | Reference |

| Rat Strain | Wistar | [2] |

| Dosage | 4.07 mg/kg (10 µmol/kg) daily | [2] |

| Administration Route | Intraperitoneal injection | [2] |

| Duration | 12 weeks | [2] |

| Vehicle | Not specified | |

| Key Findings | Ameliorated diabetic myocardial fibrosis. | [2][3] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

A common formulation for in vivo use of this compound is a suspended solution. The following protocol yields a 2.5 mg/mL solution suitable for intraperitoneal and oral administration.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

-

To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of use.

Experimental Workflow for a Traumatic Hemorrhagic Shock Study

Caption: Experimental workflow for a traumatic hemorrhagic shock study.

Safety and Tolerability

There is limited publicly available information on the comprehensive safety and toxicological profile of this compound in rat models. No specific LD50 values have been reported in the reviewed literature.

Potential Off-Target Effects: One study has suggested that this compound may have off-target effects by directly inhibiting voltage-gated Ca2+ channels (VGCCs) in vascular smooth muscle cells.[4][5] This could contribute to its effects on vascular reactivity and should be considered when interpreting experimental results.

General Considerations for CaSR Antagonists: As a Calcium-Sensing Receptor antagonist, this compound has the potential to influence calcium and parathyroid hormone (PTH) homeostasis.[3][6] While detailed in vivo studies on the long-term effects of this compound are lacking, researchers should be aware of the potential for alterations in plasma calcium and PTH levels.

Recommendations: Given the absence of comprehensive public safety data, it is strongly recommended that researchers conduct their own tolerability and safety assessments prior to initiating large-scale or chronic studies. This should include:

-

Dose-range finding studies to determine the maximum tolerated dose (MTD).

-

Monitoring for any adverse clinical signs or changes in body weight.

-

Histopathological analysis of major organs at the end of the study to assess for any tissue damage.

Conclusion

This compound is a valuable research tool for investigating the role of the Calcium-Sensing Receptor in various physiological and pathological processes in rat models. The provided dosage information and protocols offer a starting point for experimental design. However, due to the limited availability of public safety data, careful dose selection and independent safety assessments are crucial for the responsible and ethical use of this compound in animal research.

References

- 1. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]